molecular formula C12H18N2O3 B12066118 1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde

1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde

Cat. No.: B12066118
M. Wt: 238.28 g/mol
InChI Key: DVVDJIHIODHARP-UHFFFAOYSA-N
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Description

1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester is a synthetic organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Conversion to 1H-Imidazole-1-hexanoic acid, 2-carboxylic acid, ethyl ester.

    Reduction: Formation of 1H-Imidazole-1-hexanoic acid, 2-hydroxymethyl, ethyl ester.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The formyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1H-Imidazole-1-acetic acid, 2-formyl-, ethyl ester
  • 1H-Imidazole-1-propanoic acid, 2-formyl-, ethyl ester
  • 1H-Imidazole-1-butanoic acid, 2-formyl-, ethyl ester

Comparison: 1H-Imidazole-1-hexanoic acid, 2-formyl-, ethyl ester is unique due to its longer hexanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 6-(2-formylimidazol-1-yl)hexanoate

InChI

InChI=1S/C12H18N2O3/c1-2-17-12(16)6-4-3-5-8-14-9-7-13-11(14)10-15/h7,9-10H,2-6,8H2,1H3

InChI Key

DVVDJIHIODHARP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCN1C=CN=C1C=O

Origin of Product

United States

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